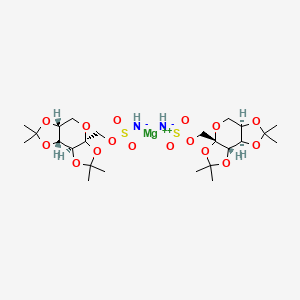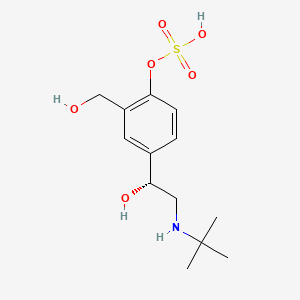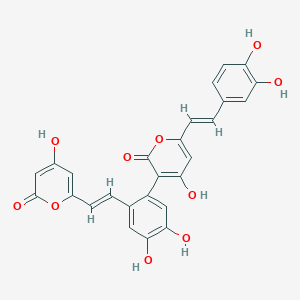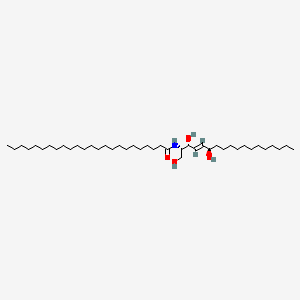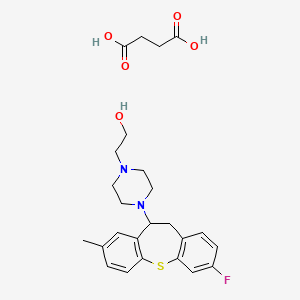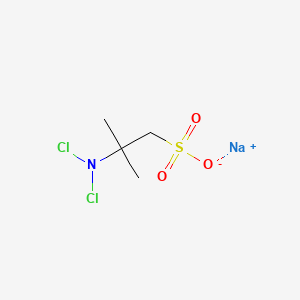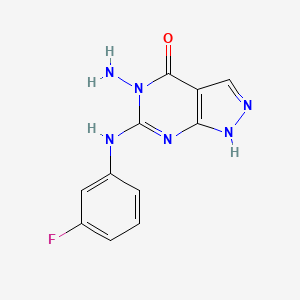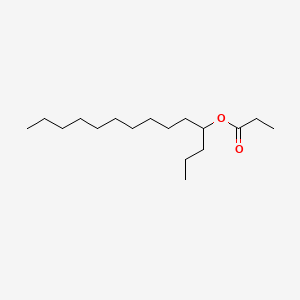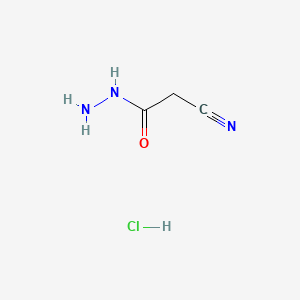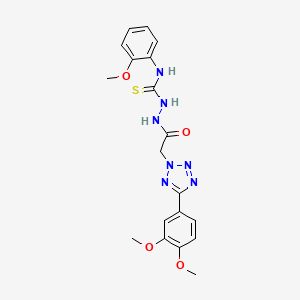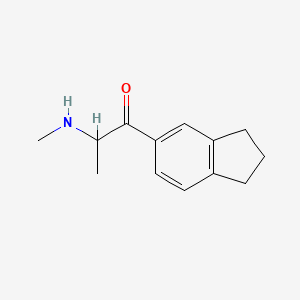
BK-Imp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone involves a multi-step synthetic route. The common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of new drugs with therapeutic benefits.
Wirkmechanismus
The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone can be compared with similar compounds such as:
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol: This compound has a similar structure but with an alcohol group instead of a ketone group.
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)amine: This compound has an amine group instead of a ketone group.
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)propane: This compound has a propane chain instead of an ethanone chain .
Eigenschaften
CAS-Nummer |
100608-69-3 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C13H17NO/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12/h6-9,14H,3-5H2,1-2H3 |
InChI-Schlüssel |
FHGNUKAARRYOMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(CCC2)C=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


